
2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE
Overview
Description
2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thienyl group: This step may involve a coupling reaction, such as Suzuki or Stille coupling, to attach the 5-chloro-2-thienyl group to the quinoline core.
Attachment of the morpholinopropyl group: This can be done through nucleophilic substitution reactions, where the quinolinecarboxamide reacts with 3-chloropropylmorpholine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline or thienyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating infections or cancer.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in microbial or cancer cell metabolism.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-thienyl)-4-quinolinecarboxamide: Lacks the morpholinopropyl group but shares the quinoline and thienyl moieties.
N-(3-Morpholinopropyl)-4-quinolinecarboxamide: Lacks the thienyl group but contains the quinoline and morpholinopropyl moieties.
Uniqueness
2-(5-CHLORO-2-THIENYL)-N~4~-(3-MORPHOLINOPROPYL)-4-QUINOLINECARBOXAMIDE is unique due to the combination of the thienyl, quinoline, and morpholinopropyl groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c22-20-7-6-19(28-20)18-14-16(15-4-1-2-5-17(15)24-18)21(26)23-8-3-9-25-10-12-27-13-11-25/h1-2,4-7,14H,3,8-13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLCIXDFMWUJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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